Hexyl 2-oxoacetate

描述

Synthesis Analysis

The synthesis of compounds structurally related to hexyl 2-oxoacetate, like acetoxy bicyclo[3.1.0]hexenes, can be efficiently achieved through gold(I) catalyzed isomerization steps (Buzas & Gagosz, 2006). This process highlights the potential methodologies that could be adapted for hexyl 2-oxoacetate's synthesis, leveraging the catalytic properties of gold(I) compounds.

Molecular Structure Analysis

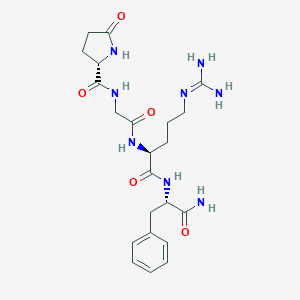

Research into compounds with similar molecular structures to hexyl 2-oxoacetate, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, provides insight into the molecular architecture and interactions within these molecules. The crystal structure and intermolecular hydrogen bonding patterns offer valuable information for understanding hexyl 2-oxoacetate’s molecular structure (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

The versatility of hexyl 2-oxoacetate in chemical reactions can be inferred from studies on similar esters and acetates. For instance, the use of 2-hydroxyethylammonium acetate in promoting one-pot, three-component synthesis reactions showcases the potential reactivity and utility of hexyl 2-oxoacetate in multi-component chemical syntheses (Sobhani & Honarmand, 2013).

Physical Properties Analysis

The physical properties of hexyl 2-oxoacetate, such as solubility, boiling point, and melting point, can be understood by examining the properties of structurally related compounds. The study on optimized synthesis conditions for related esters, like hexyl acetate, provides insights into the factors affecting these physical properties and how they can be tailored during synthesis (Shieh & Chang, 2001).

Chemical Properties Analysis

The chemical properties of hexyl 2-oxoacetate, including reactivity, stability, and functional group transformations, can be extrapolated from the behavior of compounds undergoing specific reactions, such as the aminoacetoxylation of alkenes. This reaction provides insights into the potential chemical behavior and applications of hexyl 2-oxoacetate in synthesizing more complex molecules (Liu & Stahl, 2006).

科研应用

Food Safety and Shelf Life Enhancement

Hexyl 2-oxoacetate, along with compounds like hexanal and (E)-2-hexenal, has demonstrated potential in improving the safety of fresh-sliced apples. These compounds have shown significant inhibitory effects against pathogenic microorganisms such as Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes, commonly found in raw materials. Their application in food packaging atmospheres can extend shelf life and enhance hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Flavor Compound Synthesis

In the food industry, hexyl acetate is valued for its fruity odor and is used as a green note flavor compound. Its synthesis, particularly through the lipase-catalyzed transesterification of hexanol with triacetin, has been optimized using response surface methodology. Factors like reaction time, temperature, enzyme amount, substrate molar ratio, and added water content have been systematically evaluated for efficient production (Shieh & Chang, 2001).

Green Chemistry and Organic Synthesis

Hexyl 2-oxoacetate plays a role in green chemistry and organic synthesis. For example, it is involved in processes like the Pd(OAc)2-catalyzed acetoxylation and etherification of arene and alkane C-H bonds, where peroxide-based oxidants like Oxone in acetic acid and/or methanol have been effectively used (Desai, Malik, & Sanford, 2006).

Environmental and Ecological Studies

Studies involving compounds related to hexyl 2-oxoacetate, such as 2,4-dichlorophenoxyacetic acid, have examined their impact on species like the jerboa (Jaculus orientalis). These studies help understand the ecological and environmental impacts of certain chemicals, particularly their effects on energy metabolism, morphological perturbation, and oxidative stress in wildlife (Mountassif et al., 2008).

Biochemical Research

Hexyl 2-oxoacetate-related compounds are used in biochemical research to study processes like intramolecular proton transfer. Investigations into the transformation of compounds like 2-hydroxy-2-iminoacetic acid into 2-amino-2-oxoacetic acid contribute to our understanding of hydrogen bonding and molecular interactions (Bankiewicz, Wojtulewski, & Grabowski, 2010).

性质

IUPAC Name |

hexyl 2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-5-6-11-8(10)7-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVITZDGXXOBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623076 | |

| Record name | Hexyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexyl 2-oxoacetate | |

CAS RN |

52709-43-0 | |

| Record name | Hexyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)

![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)

![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)